molecular formula C20H18N6O2 B11126153 (8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone

(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone

Cat. No.: B11126153
M. Wt: 374.4 g/mol
InChI Key: PGZMCBORELNDHA-UHFFFAOYSA-N
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Description

  • Reagents: Tetrazole derivative and a suitable coupling agent (e.g., EDCI, DCC).
  • Reaction conditions: Room temperature or mild heating.
  • Product: (8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyridoindole core, potentially converting double bonds to single bonds.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced pyridoindole derivatives.

    Substitution: Formation of various substituted derivatives with different functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone typically involves multi-step organic reactions

  • Step 1: Synthesis of Pyridoindole Core

    • Starting materials: Indole derivative and a suitable aldehyde.
    • Reaction conditions: Acidic or basic catalysis, reflux conditions.
    • Product: Pyridoindole intermediate.

Scientific Research Applications

(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of (8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neurological functions.

Comparison with Similar Compounds

    (8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)phenylmethanone: Lacks the tetrazole group, which may result in different biological activities.

    (8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[4-(1H-imidazol-1-yl)phenyl]methanone: Contains an imidazole group instead of a tetrazole group, leading to variations in chemical reactivity and biological effects.

Uniqueness: The presence of both the methoxy group and the tetrazole-substituted phenyl group in (8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone contributes to its unique chemical properties and potential biological activities. These structural features may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C20H18N6O2

Molecular Weight

374.4 g/mol

IUPAC Name

(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-[4-(tetrazol-1-yl)phenyl]methanone

InChI

InChI=1S/C20H18N6O2/c1-28-15-6-7-18-16(10-15)17-11-25(9-8-19(17)22-18)20(27)13-2-4-14(5-3-13)26-12-21-23-24-26/h2-7,10,12,22H,8-9,11H2,1H3

InChI Key

PGZMCBORELNDHA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)C4=CC=C(C=C4)N5C=NN=N5

Origin of Product

United States

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